6-Methoxyisoquinoline-3-carboxylic acid
Description
6-Methoxyisoquinoline-3-carboxylic acid (CAS: 224321-69-1) is a heterocyclic compound characterized by an isoquinoline core substituted with a methoxy group (-OCH₃) at position 6 and a carboxylic acid (-COOH) group at position 3. Its molecular formula is C₁₁H₉NO₂, with a molecular weight of 203.20 g/mol . The compound is primarily utilized in research settings, particularly in medicinal chemistry and drug development, due to its structural versatility. The carboxylic acid group enables salt formation and derivatization (e.g., esterification, amidation), while the methoxy group modulates electronic properties and solubility.
Properties
IUPAC Name |
6-methoxyisoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-9-3-2-7-6-12-10(11(13)14)5-8(7)4-9/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEQSLNFFNHBJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=NC=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyisoquinoline-3-carboxylic acid typically involves the methoxylation of isoquinoline derivatives followed by carboxylation. One common method includes the reaction of isoquinoline with methanol in the presence of a catalyst to introduce the methoxy group. This is followed by carboxylation using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the methoxylation and carboxylation steps .
Chemical Reactions Analysis
Types of Reactions
6-Methoxyisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxyisoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methoxyisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in cell division and cell wall biogenesis, making it a potential candidate for antimicrobial drug development. The compound’s methoxy group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isoquinoline Derivatives
6-Methylisoquinoline-3-carboxylic Acid (CAS: 590369-91-8)
- Molecular Formula: C₁₁H₉NO₂
- Molecular Weight : 187.19 g/mol
- Key Differences : Replaces the methoxy group with a methyl (-CH₃) at position 6.
- Storage conditions (2–8°C) suggest sensitivity to degradation, similar to the methoxy analog .
7-Hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinoline-15N-oxide
- Key Features : Contains an N-oxide group, a hydroxy (-OH) at position 7, and a methyl group at position 1.
- Impact : The N-oxide enhances solubility and alters redox reactivity, while the hydroxy group introduces hydrogen-bonding capability. This structure is associated with alkaloid-like biological activity, differing from the carboxylic acid functionality in the target compound .
Quinoline Derivatives
6-Hydroxyquinoline-3-carboxylic Acid (CAS: 6972-86-7)
- Molecular Formula: C₁₀H₇NO₃
- Molecular Weight : 189.17 g/mol
- Key Differences: Quinoline core (nitrogen at position 1) with a hydroxy group at position 6.
- Impact : The hydroxy group increases acidity (pKa ~8–10) compared to methoxy (pKa ~neutral). This enhances solubility in basic media but reduces membrane permeability. A similarity score of 0.99 indicates structural closeness to the target compound .
8-Methoxy-3-methylquinoline-6-carboxylic Acid (CAS: 2639203-83-9)
- Molecular Formula: C₁₂H₁₁NO₃
- Molecular Weight : 217.22 g/mol
- Key Differences: Methoxy at position 8 and methyl at position 3 on a quinoline core.
- Impact: Steric hindrance from the 3-methyl group may reduce binding affinity in biological systems, while the quinoline core alters electronic distribution compared to isoquinoline .
Heterocyclic Analogs with Carboxylic Acid Groups
2-Methylquinoline-6-carboxylic Acid (CAS: 635-80-3)
- Molecular Formula: C₁₁H₉NO₂
- Molecular Weight : 187.19 g/mol
- Key Differences: Methyl at position 2 and carboxylic acid at position 6 on a quinoline core.
- Impact : The carboxylic acid’s position affects dipole moments and interactions with biological targets, such as enzymes or receptors .
2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS: 89581-58-8)
- Molecular Formula : C₆H₅ClN₂O₂
- Key Differences : Pyrimidine core (two nitrogen atoms) with chloro and methyl substituents.
- Chlorine introduces electronegativity, altering electronic properties compared to isoquinoline derivatives .
Key Research Findings
Electronic Effects: Methoxy groups in isoquinoline derivatives donate electron density via resonance, stabilizing the aromatic ring and altering binding interactions in biological systems.
Solubility vs. Permeability: Carboxylic acid groups improve aqueous solubility but may limit cell permeability. Esterification (e.g., ethyl 6-hydroxyquinoline-3-carboxylate, CAS: 34785-11-0) enhances lipophilicity, demonstrating a common strategy to optimize bioavailability .
Structural Complexity: Complex analogs like 3-Isoquinolinecarboxylic acid,6-chloro-4-(3-formyl-2-thienyl)-1,2-dihydro-2-[[4-(methoxycarbonyl)phenyl]methyl]-1-oxo-, methyl ester (CAS: 706759-25-3) highlight the role of additional substituents in targeting specific enzymes or receptors .
Biological Activity
Overview
6-Methoxyisoquinoline-3-carboxylic acid (IQ3CA) is a naturally occurring isoquinoline alkaloid with significant biological activity. It has been studied for its potential therapeutic effects, particularly in the fields of antimicrobial and anticancer research. This compound has garnered attention due to its diverse mechanisms of action and potential applications in drug development.
This compound has the following chemical characteristics:
- Molecular Formula : C_11H_9NO_3
- Molecular Weight : 203.19 g/mol
- CAS Number : 224321-69-1
The biological activity of IQ3CA is primarily attributed to its ability to interact with various cellular targets, including:
- Bacterial Cells : It has shown effectiveness against plant pathogens such as Ralstonia solanacearum and Acidovorax citrulli, disrupting cell membrane integrity and inhibiting growth.
- Cancer Cells : Preliminary studies indicate that IQ3CA may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its efficacy against several bacterial strains, suggesting it could serve as a lead compound for developing new antibacterial agents.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Ralstonia solanacearum | 15 µg/mL |
| Acidovorax citrulli | 20 µg/mL |
These findings highlight IQ3CA's potential as a natural pesticide or therapeutic agent in agricultural settings.
Anticancer Activity
In cancer research, IQ3CA has been investigated for its ability to inhibit tumor growth. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HT-29 (Colon Cancer) | 15.0 |
These results suggest that IQ3CA may be a promising candidate for further development as an anticancer drug .
Study on Antimicrobial Efficacy
A study conducted by researchers at a leading agricultural university evaluated the efficacy of IQ3CA against bacterial pathogens affecting crops. The results indicated that treatment with IQ3CA significantly reduced bacterial populations in treated plants compared to controls, demonstrating its potential as a biopesticide.
Study on Anticancer Effects
In a separate study published in a peer-reviewed journal, IQ3CA was tested on human cancer cell lines. The compound was found to induce significant apoptosis in MCF-7 cells, with a notable increase in reactive oxygen species (ROS) levels observed post-treatment. This suggests that oxidative stress plays a critical role in its anticancer mechanism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
